Platelet Aggregation: Functional Dichotomy vs. Calceolariosides B/C and Verbascoside
In a direct comparative pharmacological study using rabbit and rat blood, Calceolarioside A induced a strong, dose-dependent platelet aggregation effect. In stark contrast, the closely related analogs Calceolarioside B and C demonstrated little to no effect on platelet-ADP aggregation. Furthermore, a mixture of verbascoside/orobanchoside exhibited the opposite pharmacological response, showing a dose-related inhibitory effect on aggregation [1].
| Evidence Dimension | Effect on Platelet Aggregation |
|---|---|
| Target Compound Data | Induced dose-dependent aggregant effect |
| Comparator Or Baseline | Calceolarioside B and C: Little or no effect; Verbascoside/orobanchoside mixture: Dose-related inhibitory effect at 0.2-1.0 mg/ml |
| Quantified Difference | Qualitative functional reversal: potent aggregation vs. inhibition/no effect |
| Conditions | Rabbit and rat blood, in vitro platelet aggregation test |
Why This Matters
This functional dichotomy among nearly identical compounds underscores the critical importance of precise structural identity for experimental reproducibility and validates the selection of Calceolarioside A for studies requiring a pro-aggregatory phenylethanoid glycoside.
- [1] Capasso, A., Pieretti, S., Di Giannuario, A., & Nicoletti, M. (1993). Pharmacological study of phenylpropanoid glycosides: platelet aggregation and blood pressure studies in rabbits and rats. Phytotherapy Research, 7(1), 81-83. View Source
